

An In-depth Technical Guide to Tris(4-nitrophenyl) phosphate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Tris(4-nitrophenyl) phosphate*

Cat. No.: *B021868*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of the available scientific literature concerning **Tris(4-nitrophenyl) phosphate**. Due to the limited specific research on this compound, this document synthesizes the available data on its synthesis and chemical properties. Where applicable, it draws comparisons to the closely related and extensively studied compound, p-nitrophenyl phosphate (pNPP), to provide context for potential areas of investigation.

Chemical and Physical Properties

Tris(4-nitrophenyl) phosphate is an organophosphate ester distinguished by the presence of three 4-nitrophenyl groups attached to a central phosphate core. This structure imparts specific chemical and physical characteristics. The table below summarizes the key quantitative data available for this compound.

Property	Value	Reference
Molecular Formula	C ₁₈ H ₁₂ N ₃ O ₁₀ P	--INVALID-LINK--
Molecular Weight	461.28 g/mol	--INVALID-LINK--
Melting Point	156-158 °C	[Various chemical suppliers]
Boiling Point	592 °C at 760 mmHg	[Various chemical suppliers]
Density	1.572 g/cm ³	[Various chemical suppliers]
Appearance	White to light yellow crystalline powder	[Various chemical suppliers]
CAS Number	3871-20-3	[Various chemical suppliers]

Synthesis of Tris(4-nitrophenyl) phosphate

The synthesis of **Tris(4-nitrophenyl) phosphate** has been described in the literature, with a key methodology involving the reaction of sodium p-nitrophenoxide with phosphorus oxychloride.

Experimental Protocol: Synthesis via Reaction of Sodium p-nitrophenoxide with Phosphorus Oxychloride

This protocol is based on the methodology described by Da-Silva et al. (2002).

Materials:

- Sodium p-nitrophenoxide
- Phosphorus oxychloride (POCl₃)
- Solvent (e.g., anhydrous acetonitrile)
- Mettler RC-1 reaction calorimeter (for monitoring reaction kinetics)
- Standard laboratory glassware for synthesis and purification

- NMR spectrometer for product characterization

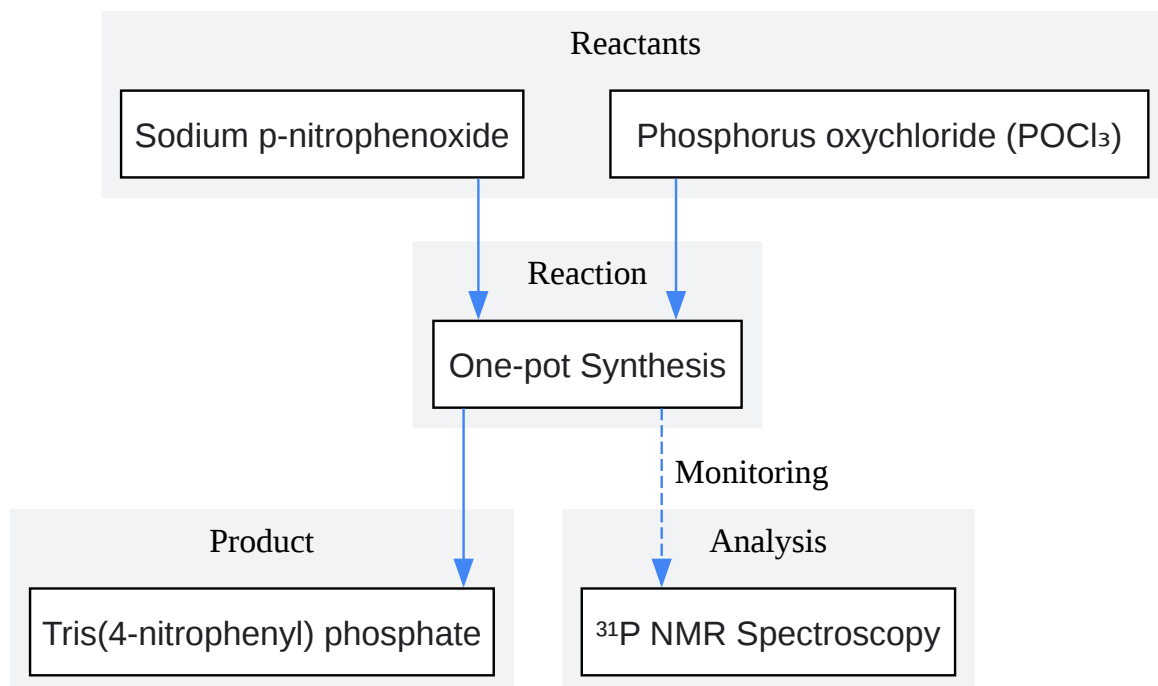
Procedure:

- In a reaction vessel, dissolve sodium p-nitrophenoxide in the chosen anhydrous solvent under an inert atmosphere.
- Slowly add a stoichiometric amount of phosphorus oxychloride to the solution while monitoring the reaction temperature.
- The reaction progress can be monitored by techniques such as ^{31}P NMR spectroscopy.
- Upon completion of the reaction, the product, Tris(p-nitrophenyl) phosphate, can be isolated and purified using standard techniques such as crystallization.

Quantitative Data from Synthesis:

Parameter	Value	Reference
Yield	95%	--INVALID-LINK--
Reaction Enthalpy (ΔH)	-20.29 kJ	--INVALID-LINK--

Synthesis Workflow



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Caption: General workflow for the synthesis of **Tris(4-nitrophenyl) phosphate**.

Potential Applications and Research Directions

While specific applications of **Tris(4-nitrophenyl) phosphate** in drug development and biological research are not well-documented, its chemical structure suggests potential areas for investigation.

- **Prodrug Design:** The phosphate ester linkages could potentially be cleaved by phosphatases, suggesting that **Tris(4-nitrophenyl) phosphate** could be investigated as a tripartite prodrug of p-nitrophenol. However, the release of three equivalents of p-nitrophenol would need to be carefully considered in terms of therapeutic effect and potential toxicity.
- **Enzyme Inhibition Studies:** As an organophosphate, it could be screened for inhibitory activity against various enzymes, particularly esterases and phosphatases. The bulky nitrophenyl groups might confer specificity for certain enzyme active sites.

- **Biomarker Development:** Similar to pNPP, the enzymatic or chemical hydrolysis of **Tris(4-nitrophenyl) phosphate** would release p-nitrophenol, which has a distinct yellow color upon deprotonation. This property could be explored for the development of novel colorimetric assays, although the kinetics and stoichiometry would differ significantly from pNPP.

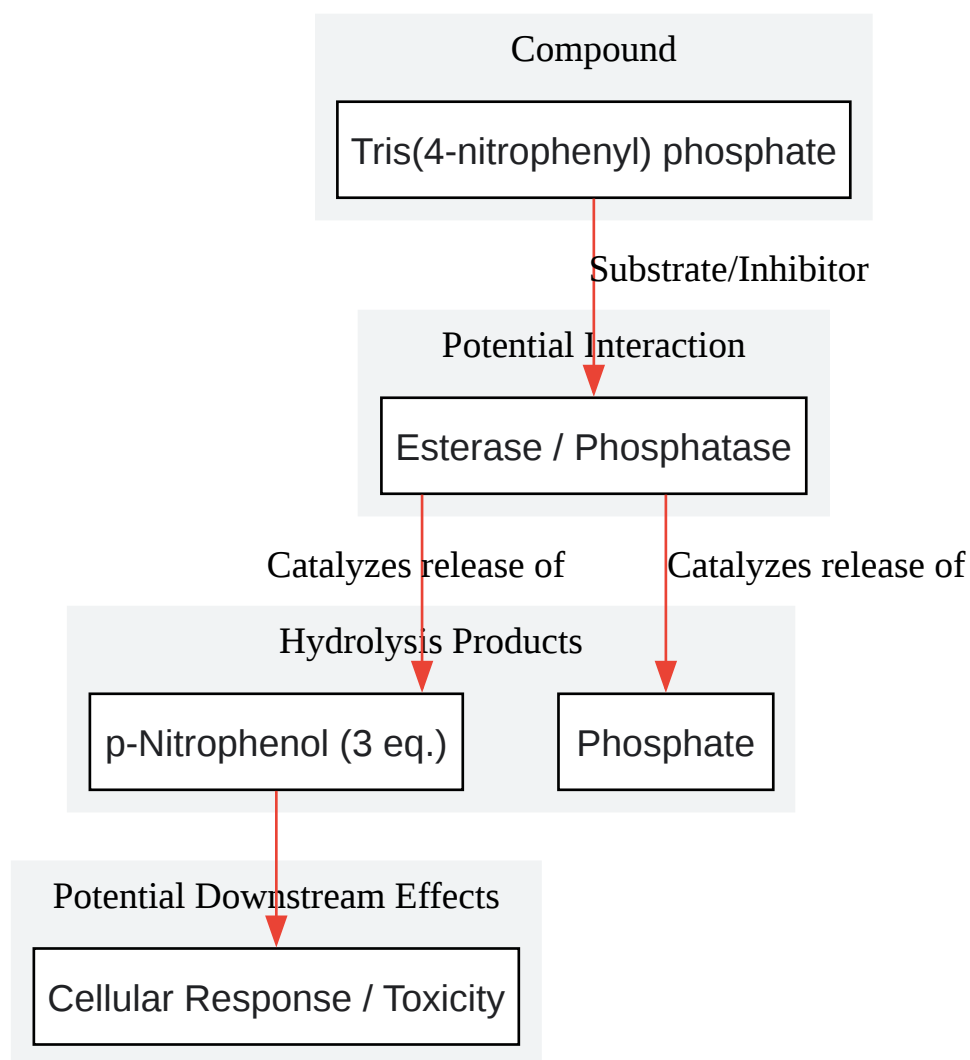
Comparison with p-Nitrophenyl Phosphate (pNPP)

To provide context for researchers familiar with pNPP, the following table compares the key features of **Tris(4-nitrophenyl) phosphate** and pNPP.

Feature	Tris(4-nitrophenyl) phosphate	p-Nitrophenyl Phosphate (pNPP)
Structure	Triester of phosphoric acid with three p-nitrophenol molecules.	Monoester of phosphoric acid with one p-nitrophenol molecule.
Primary Use	Not well-established; potential as a chemical intermediate.	Widely used as a chromogenic substrate for various phosphatases in research and diagnostics.
Hydrolysis Product	Three molecules of p-nitrophenol and one phosphate ion.	One molecule of p-nitrophenol and one phosphate ion.
Biological Research	Very limited data available.	Extensive literature on its use in enzyme kinetics, ELISAs, and other biochemical assays.

Signaling Pathways and Logical Relationships

Currently, there is no direct evidence in the scientific literature linking **Tris(4-nitrophenyl) phosphate** to specific signaling pathways. However, based on its structure as an organophosphate, a hypothetical logical relationship for its potential biological interaction can be proposed.



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Caption: Hypothetical interaction of **Tris(4-nitrophenyl) phosphate** in a biological system.

Conclusion and Future Perspectives

Tris(4-nitrophenyl) phosphate is a well-defined chemical entity with established synthetic routes. However, a significant gap exists in the scientific literature regarding its biological activity, potential applications in drug development, and involvement in cellular signaling. The information presented in this guide, while comprehensive based on available data, highlights the need for further research to elucidate the properties and potential uses of this compound. Future studies could focus on its enzymatic hydrolysis, screening for biological activity, and exploring its potential as a tool for chemical biology or as a prodrug scaffold. Researchers are

encouraged to build upon the foundational chemical knowledge summarized herein to explore the untapped potential of **Tris(4-nitrophenyl) phosphate**.

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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com